2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide
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Overview
Description
2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide is an aromatic ether.
Scientific Research Applications
Biological Activities of Related Compounds
Biological Effects of Acetamide and Formamide Derivatives : A study updates the toxicology of acetamide and formamide derivatives, emphasizing the biological consequences of exposure and their commercial importance. The research suggests a wide range of biological responses among these chemicals, reflecting their diverse applications and potential for usage in various research contexts (Kennedy, 2001) Kennedy, G. (2001). Critical Reviews in Toxicology.
Degradation of Acetaminophen by Advanced Oxidation Processes : Discusses the treatment of acetaminophen (ACT) in aqueous mediums using advanced oxidation processes (AOPs), leading to the generation of various by-products like acetamide. This indicates the compound's role in environmental science research, particularly in water treatment and pollution studies (Qutob et al., 2022) Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). RSC Advances.
Synthesis and Chemical Properties
Synthesis and Physico-Chemical Properties of Triazole Derivatives : The synthesis and study of physico-chemical properties of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole are discussed, indicating the ongoing interest and potential of triazole derivatives in various fields including pharmaceutical, agricultural, and engineering applications. This suggests the relevance of triazole functional groups in the design of new molecules for specific scientific purposes (Parchenko, 2019) Parchenko, V. (2019). Farmatsevtychnyi zhurnal.
Reactivity of 1,2,4-Triazole-3-Thione Derivatives : Highlights the antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives, comparing their chemical transformations and pharmacological activities. This insight underscores the importance of such structures in developing compounds with potential health benefits (Kaplaushenko, А. G., 2019) Kaplaushenko, А. G. (2019). Farmatsevtychnyi zhurnal.
Properties
Molecular Formula |
C20H20FN5O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H20FN5O4S/c1-2-9-26-17(12-30-16-8-4-3-7-15(16)21)24-25-20(26)31-13-18(27)23-19(28)22-11-14-6-5-10-29-14/h2-8,10H,1,9,11-13H2,(H2,22,23,27,28) |
InChI Key |
LKDZAKCWEHQYSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC(=O)NCC2=CC=CO2)COC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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